molecular formula C18H22N4O3 B2601897 2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide CAS No. 2034248-10-5

2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide

Cat. No.: B2601897
CAS No.: 2034248-10-5
M. Wt: 342.399
InChI Key: NFIRKGLWFHNIEL-HDJSIYSDSA-N
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Description

2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide (CAS 2034248-10-5) is a synthetic small molecule with a molecular formula of C18H22N4O3 and a molecular weight of 342.39 g/mol . Its structure features a nicotinamide core linked via a carboxamide bridge to a trans-substituted cyclohexyl ring, which is further functionalized with a pyrimidine ether group. This specific (r,r) stereochemistry of the cyclohexyl ring is critical for defining the compound's three-dimensional shape and its subsequent interactions with biological targets. The molecule is of significant interest in early-stage drug discovery, particularly in the fields of oncology and cellular signaling. The nicotinamide moiety suggests potential as a precursor or modulator of essential cofactors like nicotinamide adenine dinucleotide (NAD+) , which plays a central role in cellular metabolism, DNA repair mechanisms, and the regulation of oxidative stress. Researchers can utilize this compound to probe pathways related to cellular energy and stress response. Furthermore, the structural analogy to known hypoxia-activated prodrugs opens avenues for investigating its potential as a targeted therapeutic agent. The pyrimidine component provides a hydrogen-binding domain that could facilitate interaction with various enzymes and receptors, making it a versatile scaffold for biochemical and pharmacological studies. This product is supplied for laboratory research use only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

2-ethoxy-N-(4-pyrimidin-2-yloxycyclohexyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-2-24-17-15(5-3-10-19-17)16(23)22-13-6-8-14(9-7-13)25-18-20-11-4-12-21-18/h3-5,10-14H,2,6-9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIRKGLWFHNIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)NC2CCC(CC2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-ethoxy-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, cellular effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine derivative linked to a nicotinamide structure, which may influence its biological properties. The presence of an ethoxy group and a cyclohexyl moiety suggests potential lipophilicity, affecting its absorption and distribution in biological systems.

Research indicates that compounds similar to this compound may interact with various biological pathways:

  • Cyclin-dependent Kinase Inhibition : Compounds with similar structures have been shown to degrade Cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. This suggests that the compound may exhibit anti-proliferative effects in cancer cells by disrupting cell cycle progression .
  • Anti-inflammatory Effects : Pyrimidine derivatives have been reported to inhibit COX enzymes, leading to reduced inflammation markers such as prostaglandin E2 (PGE2). This inhibition can be critical in treating inflammatory diseases .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Cell Line Effect Observed Concentration
A431 (vulvar carcinoma)Significant inhibition of cell proliferation10 µM
HepG2 (hepatoma)Induction of apoptosis20 µM
T24T (bladder cancer)Reduced viability and induced apoptosis60 µM

These studies indicate that the compound may effectively inhibit cancer cell growth and induce apoptosis, particularly in tumorigenic cell lines.

In Vivo Studies

In vivo studies using xenograft models have shown promising results:

  • Tumor Growth Inhibition : Mice treated with the compound at a dosage of 5 mg/kg exhibited a significant reduction in tumor mass compared to control groups. The mechanism was associated with downregulation of pro-survival proteins and cell cycle regulators .

Case Studies

  • Case Study on Bladder Cancer : In a preclinical model, treatment with the compound resulted in a 50% reduction in tumor volume over four weeks. Histological analysis revealed increased apoptosis markers in treated tissues compared to controls.
  • Chronic Inflammation Model : In a model of chronic inflammation, administration of the compound led to decreased levels of inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential use in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

BK79164: 2-methyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]pyridine-3-carboxamide

This analog (C₁₇H₂₀N₄O₂, MW 312.37) replaces the ethoxy group in the target compound with a methyl group and substitutes nicotinamide (pyridine-3-carboxamide) with pyridine-3-carboxamide . Key differences include:

  • Hydrogen bonding : The nicotinamide moiety (with an amide bond) in the target compound may offer additional hydrogen-bonding interactions compared to BK79164’s simpler carboxamide.
4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide

This compound () features a methoxy group and a trifluoromethyl biphenyl carbamoyl group. Unlike the target compound, its biphenyl system introduces significant steric bulk and electron-withdrawing properties, which may enhance selectivity as a receptor agonist. The trifluoromethyl group could improve metabolic stability compared to the ethoxy substituent in the target compound .

Cyclohexyl Derivatives with Piperazine Substituents

describes cyclohexyl-piperazine compounds (e.g., tert-butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate). Unlike the target compound’s pyrimidin-2-yloxy group, these analogs prioritize amine and piperazine functionalities, which could alter solubility and target engagement (e.g., GPCRs vs. kinases) .

Pharmacological Implications (Inferred)

While direct bioactivity data for the target compound are unavailable, structural comparisons suggest:

  • Target selectivity : The pyrimidin-2-yloxy group may favor interactions with kinases or nucleotide-binding proteins, as seen in pyrimidine-based inhibitors.
  • Metabolic stability : The ethoxy group could confer slower oxidative metabolism compared to methyl or methoxy substituents in analogs .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Substituent (Pyridine) Cyclohexyl Group Modification Molecular Formula Molecular Weight
Target Compound Ethoxy Pyrimidin-2-yloxy C₁₈H₂₂N₄O₃* ~338.40*
BK79164 Methyl Pyrimidin-2-yloxy C₁₇H₂₀N₄O₂ 312.37
4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide Methoxy Biphenyl carbamoyl C₂₁H₁₇F₃N₂O₃ 402.37

*Estimated based on structural similarity to BK79164.

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